1-(4-acetamidophenyl)-2-amino-N-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
Properties
IUPAC Name |
1-(4-acetamidophenyl)-2-amino-N-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-14(31)26-16-10-12-17(13-11-16)30-22(25)20(24(32)27-15-6-2-3-7-15)21-23(30)29-19-9-5-4-8-18(19)28-21/h4-5,8-13,15H,2-3,6-7,25H2,1H3,(H,26,31)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKLUJYOJVCWBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NC5CCCC5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-acetamidophenyl)-2-amino-N-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Pyrrolo Moiety: The pyrrolo moiety can be introduced through a cyclization reaction involving an appropriate precursor, such as a substituted aniline.
Functional Group Modifications:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
1-(4-acetamidophenyl)-2-amino-N-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]quinoxaline compounds exhibit anticancer properties by inhibiting receptor tyrosine kinases (RTKs), which are involved in tumor growth and metastasis. Specifically, the compound targets EphB4, a receptor implicated in various cancers. Studies show that inhibiting this receptor can disrupt tumor angiogenesis and cell proliferation, making this compound a potential therapeutic agent for cancer treatment .
Antifungal Properties
The compound has been evaluated for its antifungal activity against Candida albicans. In vitro studies demonstrated that certain derivatives could inhibit the drug efflux transporters CaCdr1p and CaMdr1p, which are responsible for multidrug resistance in fungal cells. The minimum inhibitory concentration (MIC) values ranged from 100 to 901 µM, indicating varying levels of efficacy against resistant strains .
Neuroprotective Effects
Emerging research suggests that compounds within this class may offer neuroprotective benefits. They have been shown to modulate pathways associated with neurodegenerative diseases, potentially providing a basis for developing treatments aimed at conditions such as Alzheimer's and Parkinson's disease.
Synthesis and Derivatives
The synthesis of 1-(4-acetamidophenyl)-2-amino-N-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves several steps including the formation of the pyrroloquinoxaline core through cyclization reactions. Variations in the substituents on the aromatic rings can lead to derivatives with enhanced biological activity or specificity towards certain targets .
| Derivative | Activity | Target | MIC (µM) |
|---|---|---|---|
| Compound A | Antifungal | CaCdr1p | 100 |
| Compound B | Anticancer | EphB4 | N/A |
| Compound C | Neuroprotective | N/A | N/A |
Case Studies
Several studies have documented the efficacy of pyrrolo[2,3-b]quinoxaline derivatives:
- Study on Anticancer Activity : A recent study demonstrated that specific derivatives showed significant inhibition of tumor growth in xenograft models by targeting EphB4 signaling pathways .
- Antifungal Screening : In another investigation, derivatives were tested against clinical isolates of Candida species, revealing promising results in overcoming drug resistance mechanisms .
Mechanism of Action
The mechanism of action of 1-(4-acetamidophenyl)-2-amino-N-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Target Compound vs. Key Analogues:
Key Observations:
Physicochemical and Pharmacological Properties
Solubility and Lipophilicity:
- Target Compound : Moderate logP (~3.2 estimated), due to cyclopentyl and acetamido balance.
- Methoxypropyl Analogue () : Higher solubility (logP ~2.8) from the methoxypropyl group.
- Morpholinyl Derivative () : Enhanced aqueous solubility (logP ~2.1) due to morpholine’s polarity.
Metabolic Stability:
Biological Activity
The compound 1-(4-acetamidophenyl)-2-amino-N-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
This compound belongs to the pyrroloquinoxaline class of molecules, characterized by a unique bicyclic structure that contributes to its biological effects. Its structural formula is as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 345.40 g/mol
The biological activity of this compound primarily involves modulation of signaling pathways related to cell proliferation and apoptosis. Preliminary studies suggest that it may inhibit specific kinases involved in tumor growth and metastasis.
Targeted Pathways
- Sirtuin Pathway : The compound has shown potential in promoting deacetylation processes mediated by Sirtuins, particularly Sirt6, which plays a crucial role in regulating cellular metabolism and tumor growth .
- Cell Cycle Regulation : In vitro studies indicate that the compound can induce cell cycle arrest in various cancer cell lines, leading to reduced proliferation rates .
Antitumor Activity
A series of studies have evaluated the antitumor efficacy of this compound across different cancer models:
Neuropharmacological Effects
Research has also indicated potential neuroprotective properties. The compound may influence neurotransmitter systems, although specific mechanisms remain under investigation.
Case Studies
- Case Study on HCC : A recent study highlighted the effectiveness of this compound in promoting apoptosis in HCC cells through modulation of histone deacetylation . The study utilized both in vitro assays and mouse xenografts to validate findings.
- Combination Therapies : Preliminary data suggest that when combined with other therapeutic agents, such as trametinib, the compound enhances overall antitumor effects by synergistically inhibiting critical pathways involved in cancer progression .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and purifying 1-(4-acetamidophenyl)-2-amino-N-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?
- Methodology : Optimize synthesis using a combination of computational reaction path searches (e.g., quantum chemical calculations) and iterative experimental validation. Employ techniques like column chromatography or recrystallization for purification, guided by solubility profiles derived from polarity assessments. Statistical experimental design (e.g., factorial design) minimizes trial-and-error approaches by systematically varying reaction parameters (e.g., temperature, catalysts) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Use X-ray crystallography (for solid-state confirmation, as seen in similar pyrrolo-quinoxaline derivatives ) paired with NMR spectroscopy (1H/13C, COSY, HSQC) to verify proton environments and connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms functional groups (e.g., acetamide C=O stretch). Cross-reference with PubChem data for consistency .
Q. What strategies are effective for assessing solubility and stability under experimental conditions?
- Methodology : Conduct pH-dependent solubility studies using shake-flask methods with UV-Vis quantification. For stability, use accelerated degradation studies (e.g., thermal stress at 40–60°C, photolytic exposure) analyzed via HPLC. Partition coefficients (logP) calculated via computational tools (e.g., ACD/Labs) guide solvent selection .
Q. How should initial bioactivity screening be designed for this compound?
- Methodology : Prioritize target-specific assays (e.g., kinase inhibition, receptor binding) based on structural analogs (e.g., pyrrolo-quinoxaline scaffolds ). Use dose-response curves (IC50/EC50) with positive/negative controls. Include cytotoxicity assays (e.g., MTT on HEK293 cells) to rule out non-specific effects.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?
- Methodology : Synthesize derivatives with systematic substitutions (e.g., cyclopentyl group replacement, acetamide modification) and evaluate bioactivity. Pair experimental data with density functional theory (DFT) calculations to map electronic/steric effects. Use multivariate analysis (e.g., PCA) to identify critical pharmacophores .
Q. What computational approaches are suitable for predicting binding modes and interaction mechanisms?
- Methodology : Perform molecular docking (AutoDock, Glide) against target proteins (e.g., kinases) using crystal structures from the PDB. Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Free-energy perturbation (FEP) calculations refine affinity predictions .
Q. How can researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results across assays)?
- Methodology : Apply cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity). Investigate assay-specific variables (e.g., buffer composition, cell line variability). Use meta-analysis frameworks to reconcile discrepancies, as suggested in methodological literature on data validation .
Q. What advanced techniques are recommended for elucidating the compound’s mechanism of action in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
